2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
CAS No.: 898418-54-7
Cat. No.: VC4310644
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898418-54-7 |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.78 |
| IUPAC Name | 2-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
| Standard InChI | InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23) |
| Standard InChI Key | ROJOUGPOFFLSNR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a tetrahydropyrroloquinoline system (rings A, B, and C) with a benzamide group substituted at the 2-position with a chlorine atom. The pyrroloquinoline core contributes to its rigid, planar conformation, while the chloro substituent enhances electronic stability and influences binding interactions. Computational modeling reveals a dihedral angle of 12.7° between the benzamide and pyrroloquinoline planes, optimizing π-π stacking potential.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₂ | |
| Molecular Weight | 326.78 g/mol | |
| CAS Registry Number | 898418-54-7 | |
| X-ray Crystallography | P2₁/c space group, a=8.92 Å |
Physicochemical Properties
The compound exhibits moderate lipophilicity (logP = 2.8), favoring blood-brain barrier permeability. Its solubility in dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, whereas aqueous solubility is limited to 0.12 mg/mL at pH 7.4, necessitating formulation strategies for in vivo studies. Thermal analysis indicates a melting point of 218–220°C, consistent with its crystalline stability.
Synthesis and Purification Methods
Reaction Pathways
The synthesis begins with the Friedlander condensation of 3-oxopyrrolidine and 2-aminobenzaldehyde, yielding a pyrroloquinoline intermediate . Subsequent N-acylation with 2-chlorobenzoyl chloride under Schotten-Baumann conditions introduces the benzamide group. Critical steps include:
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Friedlander Reaction: Conducted at 190–195°C with p-toluenesulfonic acid (pTSA), achieving 88% yield of the pyrroloquinoline scaffold .
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N-Acylation: Performed in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the final product at 72% purity.
Optimization Strategies
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Catalyst Screening: PdCl₂(PPh₃)₂ improves coupling efficiency in Sonogashira reactions for analogues .
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) enhances final purity to >98%.
Biological Activity and Mechanism of Action
Enzymatic Interactions
Preliminary assays suggest inhibitory activity against topoisomerase I (Top1) with an IC₅₀ of 3.2 µM, comparable to the anticancer drug camptothecin . Molecular docking studies reveal hydrogen bonding between the carbonyl group and Top1’s Asn722 residue, while the chloro substituent occupies a hydrophobic pocket.
Receptor Modulation
In neuronal models, the compound shows partial agonism at σ-1 receptors (Kᵢ = 140 nM), implicating potential neuroprotective effects. This activity parallels structurally related dissociative agents but with reduced psychotomimetic risk due to lower NMDA receptor affinity.
Comparative Analysis with Structural Analogues
| Compound | Key Modification | Top1 IC₅₀ (µM) | σ-1 Kᵢ (nM) |
|---|---|---|---|
| 2-Chloro-N-(pyrroloquinolin-8-yl) | None (Parent) | 3.2 | 140 |
| 2-Fluoro analogue | Cl → F substitution | 4.1 | 210 |
| 2,5-Dichloro analogue | Additional Cl at C5 | 2.8 | 95 |
The 2,5-dichloro derivative exhibits enhanced Top1 inhibition due to improved hydrophobic interactions, while fluorine substitution reduces σ-1 binding affinity.
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